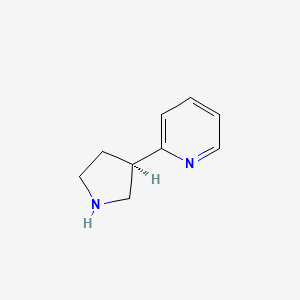

(R)-2-(Pyrrolidin-3-yl)pyridine

Description

(R)-2-(Pyrrolidin-3-yl)pyridine is a chiral heterocyclic compound featuring a pyridine ring substituted at the 2-position with a pyrrolidine moiety. The stereochemistry at the pyrrolidine C3 position (R-configuration) plays a critical role in its interactions with biological targets, particularly nicotinic acetylcholine receptors (nAChRs) and enzymes involved in neurotransmission . Its synthesis often involves asymmetric catalysis or chiral pool strategies, as seen in the preparation of related intermediates for natural product synthesis, such as (–)-actinophyllic acid .

Properties

Molecular Formula |

C9H12N2 |

|---|---|

Molecular Weight |

148.20 g/mol |

IUPAC Name |

2-[(3R)-pyrrolidin-3-yl]pyridine |

InChI |

InChI=1S/C9H12N2/c1-2-5-11-9(3-1)8-4-6-10-7-8/h1-3,5,8,10H,4,6-7H2/t8-/m1/s1 |

InChI Key |

STXABSODTGKUAK-MRVPVSSYSA-N |

Isomeric SMILES |

C1CNC[C@@H]1C2=CC=CC=N2 |

Canonical SMILES |

C1CNCC1C2=CC=CC=N2 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-2-(Pyrrolidin-3-yl)pyridine typically involves the reaction of pyridine derivatives with pyrrolidine under specific conditions. One common method involves the use of enantiomerically pure ®-pyrrolidin-3-ol as a starting material, which is then reacted with pyridine derivatives in the presence of suitable catalysts and solvents .

Industrial Production Methods

Industrial production of ®-2-(Pyrrolidin-3-yl)pyridine may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

®-2-(Pyrrolidin-3-yl)pyridine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.

Substitution: Nucleophilic substitution reactions can occur at the pyridine ring, often using halogenated derivatives as intermediates.

Common Reagents and Conditions

Oxidation: Potassium permanganate, chromium trioxide.

Reduction: Hydrogen gas, palladium catalyst.

Substitution: Halogenated pyridine derivatives, nucleophiles such as amines or thiols.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyridine N-oxides, while reduction can produce fully saturated pyrrolidine-pyridine derivatives.

Scientific Research Applications

Pharmacological Applications

- Receptor Modulation :

-

Drug Development :

- The compound serves as a scaffold for synthesizing new pharmacological agents. Research indicates that derivatives of this compound can exhibit diverse biological activities, including antimicrobial, antiviral, anticancer, and anti-inflammatory effects . For instance, studies have shown that certain derivatives can inhibit key enzymes involved in cancer progression and metabolic disorders .

-

Targeted Therapeutics :

- Recent studies have explored the use of this compound derivatives as potential treatments for conditions such as diabetes and obesity by targeting specific metabolic pathways . The compound's structural features allow it to interact effectively with biological macromolecules, enhancing its therapeutic efficacy.

The biological activity of this compound has been evaluated through various experimental approaches:

- Molecular Docking Studies : These studies help elucidate the compound's interaction with receptor sites, providing insights into its mechanism of action .

- In Vitro Assays : Laboratory tests have demonstrated that derivatives of this compound can inhibit the activity of enzymes such as carbonic anhydrase and cholinesterase, which are crucial in various physiological processes .

Industrial Applications

Apart from its pharmaceutical significance, this compound is utilized in chemical synthesis:

- Building Block in Organic Synthesis : The compound acts as a versatile building block for synthesizing more complex molecules in organic chemistry.

- Material Development : Its chemical properties are leveraged in developing new materials and chemical processes within industrial settings.

Case Studies

Several case studies illustrate the applications of this compound:

- Anticancer Research :

- Metabolic Disorder Treatment :

Mechanism of Action

The mechanism of action of ®-2-(Pyrrolidin-3-yl)pyridine involves its interaction with specific molecular targets and pathways. This compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Enantiomeric and Diastereomeric Variants

Substituent Variations

- 2-(Methylamino)pyridine-3-methanol: The presence of a hydroxymethyl group increases polarity, reducing membrane permeability but enhancing solubility in aqueous environments .

- N-(2-Chloro-6-((3-(hydroxymethyl)pyrrolidin-1-yl)methyl)pyridin-3-yl)pivalamide : This derivative combines a bulky pivalamide group with a hydroxymethyl-pyrrolidine, which may stabilize protein-ligand interactions via hydrophobic and hydrogen bonding .

Table 1: Key Structural and Physical Properties

Pharmacological and Binding Properties

- Nicotinic Acetylcholine Receptors : this compound derivatives show affinity for α4β2 nAChR subtypes, which are targets for smoking cessation and cognitive disorders. For instance, pozanicline (ABT-089) in , a related analog, exhibits partial agonist activity with high selectivity .

- Enzymatic Inhibition: The compound’s pyrrolidine moiety mimics natural substrates of enzymes like carboxypeptidase U, as seen in (–)-actinophyllic acid’s inhibitory activity .

- Binding Affinity : Glide XP scoring () highlights the importance of hydrophobic enclosure and hydrogen bonding in enhancing binding affinities. Substituents like chlorine or fluorine improve interactions with hydrophobic pockets .

Physicochemical Data and Stability

- Solubility : Halogenated derivatives (e.g., Cl, F) exhibit lower aqueous solubility but higher lipid solubility, critical for CNS-targeted drugs .

- Thermal Stability : Pyridine-pyrrolidine hybrids with aromatic substituents (e.g., 4-substituted phenyl groups) show melting points >250°C, indicating robust crystalline stability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.